molecular formula C25H26N2O6 B11164439 9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11164439
M. Wt: 450.5 g/mol
InChI Key: XRLVQOUDQJDJBE-UHFFFAOYSA-N
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Description

9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chromenone core, a pyrazole ring, and multiple methoxy groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromenone core, the introduction of the pyrazole ring, and the addition of methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromenone core can produce a dihydro derivative with enhanced stability.

Scientific Research Applications

Chemistry

In chemistry, 9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development and the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-3-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranoside

Uniqueness

The uniqueness of 9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its combination of structural features, such as the chromenone core, pyrazole ring, and multiple methoxy groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H26N2O6/c1-12-10-19-21(13-6-5-7-14(13)25(29)33-19)22(28)20(12)17-11-16(26-27-17)15-8-9-18(30-2)24(32-4)23(15)31-3/h8-10,16,26,28H,5-7,11H2,1-4H3

InChI Key

XRLVQOUDQJDJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=C(C(=C(C=C5)OC)OC)OC)O

Origin of Product

United States

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